Evidence 1: Orthogonal Protection for Stepwise Peptoid Synthesis vs. Boc-Aminooxyacetic Acid
In contrast to Boc-aminooxyacetic acid (CAS 42989-85-5), which protects the aminooxy nitrogen, tert-Butyl 2-(aminooxy)acetate provides a free aminooxy group with the carboxylate protected. This is crucial for its application as a monomer in the synthesis of N-substituted aminooxy peptoids. A key publication demonstrates that Ns-protected N-substituted aminooxyacetate tert-butyl esters, derived from this compound, are the required monomers for both C-to-N and N-to-C stepwise peptoid assembly [1]. Boc-aminooxyacetic acid would be unsuitable for this specific monomer role due to the blocking of the reactive aminooxy site.
| Evidence Dimension | Functional group protection pattern for peptoid monomer synthesis |
|---|---|
| Target Compound Data | Free aminooxy group, tert-butyl protected carboxylic acid (MW 147.17 g/mol) |
| Comparator Or Baseline | Boc-aminooxyacetic acid: Boc-protected aminooxy group, free carboxylic acid (MW 191.18 g/mol) |
| Quantified Difference | Distinct orthogonal protection strategy; Target enables direct use as a peptoid monomer building block after Ns-protection. |
| Conditions | Solution-phase synthesis of Ns-protected N-substituted aminooxyacetate tert-butyl esters for aminooxy peptoid assembly [1]. |
Why This Matters
For researchers synthesizing aminooxy peptoids, this compound is not a generic building block but a specifically required monomer intermediate; using Boc-aminooxyacetic acid would fail to yield the desired N-substituted peptoid backbone.
- [1] Shin, I.; Park, K. Solution-phase synthesis of aminooxy peptoids in the C to N and N to C directions. Org. Lett. 2002, 4(6), 869-872. View Source
